4-Chloro-2-methylquinolin-6-amine 4-Chloro-2-methylquinolin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19884734
InChI: InChI=1S/C10H9ClN2/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

4-Chloro-2-methylquinolin-6-amine

CAS No.:

Cat. No.: VC19884734

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylquinolin-6-amine -

Specification

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 4-chloro-2-methylquinolin-6-amine
Standard InChI InChI=1S/C10H9ClN2/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3
Standard InChI Key DMZDGLMTCPDYNV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)N)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-2-methylquinolin-6-amine belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine ring. Its systematic IUPAC name is 4-chloro-2-methylquinolin-6-amine, reflecting the positions of its functional groups.

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₀H₉ClN₂ and a molar mass of 192.64 g/mol . Key physicochemical properties include:

PropertyValue
CAS Registry Number657375-22-9
Molecular Weight192.64 g/mol
Molecular FormulaC₁₀H₉ClN₂
Synonyms4-CHLORO-2-METHYL-QUINOLYLAMINE; 6-Quinolinamine, 4-chloro-2-methyl-

The chloro group at position 4 enhances electrophilicity, while the methyl group at position 2 contributes to steric effects that influence binding interactions. The amino group at position 6 provides a site for further functionalization, enabling the synthesis of derivatives with tailored biological activities .

Structural Analysis and Spectral Data

The quinoline core adopts a planar conformation, with substituents altering electron density distribution. Nuclear magnetic resonance (NMR) spectra of related compounds reveal distinct shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) and deshielding effects near the amino group. Infrared (IR) spectroscopy typically shows N–H stretching vibrations (~3,400 cm⁻¹) and C–Cl stretches (~750 cm⁻¹) .

Synthesis and Production Strategies

The synthesis of 4-chloro-2-methylquinolin-6-amine involves multi-step routes that emphasize regioselective functionalization. A representative pathway is outlined below:

Key Synthetic Routes

  • Quinoline Core Formation:
    Condensation of ethyl acetoacetate with substituted anilines under acidic conditions generates intermediates like 2-methyl-4-chloroquinoline .

  • Amination at Position 6:
    Directed lithiation or nitration/reduction sequences introduce the amino group at position 6. For example, nitration of 4-chloro-2-methylquinoline followed by catalytic hydrogenation yields the target amine .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 6 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Column chromatography or recrystallization is essential to isolate the pure amine from byproducts .

Applications in Drug Development

4-Chloro-2-methylquinolin-6-amine serves as a versatile building block for anticancer agents. Notable applications include:

Lead Compound Synthesis

  • Gefitinib Analogs: Incorporation of styryl or arylvinyl groups at position 2 yields derivatives with 2.5- to 186-fold greater potency than gefitinib .

  • Combination Therapies: Hybrid molecules linking the quinoline core to sulfonamide or thiourea moieties show synergistic effects in multidrug-resistant cancers .

Preclinical Efficacy

DerivativeIC₅₀ (μM) – H-460IC₅₀ (μM) – HepG2
8e0.030.33
Gefitinib0.070.98

Data adapted from PMC studies .

Future Directions and Research Opportunities

  • Targeted Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

  • Dual-Action Agents: Designing conjugates with immunomodulatory or anti-inflammatory moieties.

  • Computational Modeling: Machine learning approaches to predict novel derivatives with optimized pharmacokinetics .

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